molecular formula C9H11N5O6 B172926 5-Azidouridine CAS No. 1261272-24-5

5-Azidouridine

Cat. No. B172926
M. Wt: 285.21 g/mol
InChI Key: VOPROYOABONMOS-UAKXSSHOSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Azidouridine is characterized by a molecular weight of 285.21 g/mol . The exact mass and monoisotopic mass are 285.07093309 g/mol . The molecular formula is C9H11N5O6 .


Physical And Chemical Properties Analysis

5-Azidouridine has several physical and chemical properties. It has a molecular weight of 285.21 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 8, and a rotatable bond count of 3 . It also has a topological polar surface area of 134 Ų and a heavy atom count of 20 .

Scientific Research Applications

Prodrug Design and Anti-HIV Activity

5-Azidouridine, structurally similar to zidovudine (AZT), has been explored in the context of designing prodrugs to enhance anti-HIV activity. Prodrugs are compounds that undergo metabolic conversion to become an active pharmacological agent. Research has focused on the development of 5'-O-substituted prodrugs of AZT, aiming to improve AZT's anti-HIV activity, enhance blood-brain barrier penetration, modify pharmacokinetic properties, and improve drug delivery for specific targeting or drug localization (Parang et al., 2000).

DNA Methylation Inhibition and Cancer Therapy

5-Azidouridine and its analogs, such as 5-azacytidine and 5-aza-2′-deoxycytidine (Decitabine), have been studied for their ability to inhibit DNA methylation. This property is significant for cancer therapy, particularly in the treatment of acute myelogenous leukemia. These compounds are incorporated into DNA, where they inhibit DNA methylation, leading to the activation of previously silenced genes. This mechanism is critical in epigenetic cancer therapy (Christman, 2002).

Antiviral Applications Beyond HIV

5-Azidouridine derivatives have been evaluated for their potential in treating hepatitis C virus (HCV) infections. Through the application of phosphoramidate ProTide technology, researchers have attempted to deliver 4'-azidouridine monophosphate to HCV replicon cells, demonstrating sub-micromolar inhibition of HCV in cell culture without detectable cytotoxicity. This suggests a pathway for generating novel antiviral agents against HCV infection (Perrone et al., 2007).

Pharmacokinetic and Pharmacodynamic Analysis

In-depth pharmacokinetic and pharmacodynamic analyses of 5-azidouridine derivatives have been conducted to design optimal dosing schedules for cancer therapy. These studies focus on determining the appropriate therapeutic drug levels required to effectively target cancer stem cells in various anatomical compartments, thereby enhancing the efficacy of the drug in treating malignancies like myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) (Karahoca & Momparler, 2013).

Novel Synthesis Approaches

Research has also been directed towards novel synthesis approaches of 5-azidouridine derivatives, aiming to enhance their uptake by HIV-1 infected cells and improve their anti-HIV activity. Innovations in chemical synthesis have led to the development of prodrugs with increased potency and reduced cytotoxicity, potentially offering better clinical potential for the treatment of AIDS (Vlieghe et al., 2001).

Safety And Hazards

The safety and hazards associated with 5-Azidouridine are not explicitly mentioned in the available resources. It is recommended to refer to the Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPROYOABONMOS-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609998
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azidouridine

CAS RN

1355028-82-8
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
ME Salvucci, RR Klein - Plant physiology, 1993 - academic.oup.com
… oligonucleotide primers corresponding to two tryptic peptides common to both the full-length 120-kD SPS subunit and an 82-kD form that photoaffinity labeled with 5-azidouridine …
Number of citations: 32 academic.oup.com
RK Evans, BE Haley - Biochemistry, 1987 - ACS Publications
… When this method was applied toward the synthesis of 5-azidouridine from 5-nitrouridine derivatives, 2-oxo-8-azapurines were formed which result from the intramolecular cyclization of …
Number of citations: 102 pubs.acs.org
RK Evans, JD Johnson… - Proceedings of the …, 1986 - National Acad Sciences
… With several studies we have found that 5-azidouridine-containing des are both excellent biological mimics and effective Finity probes. In addition, this modification allows the ese …
Number of citations: 69 www.pnas.org
F Maoj, TM Rechtinj, R Jonesi, AA Cantuš… - researchgate.net
… Nucleotide photoaffinity analogs of 2-azidopurines, 8-azidopurines, and 5-azidouridine derivatives have proven to be very useful in the identification and biochemical characterization of …
Number of citations: 0 www.researchgate.net
F Mao, TM Rechtin, R Jones, AA Cantu… - Journal of Biological …, 1995 - ASBMB
… -cellulose chromatography as described previously for other 5-azidouridine nucleotides ( … The general protocol for the synthesis of 5-azidouridine nucleotides has been a C-5 nitration …
Number of citations: 6 www.jbc.org
FC Lin, RM Brown Jr, RR Drake Jr, BE Haley - Journal of Biological …, 1990 - Elsevier
… Photoaffinity labeling of purified cellulose synthase with [beta-32P]5-azidouridine 5'-… labeling of purified cellulose synthase with [&32P]5-azidouridine 5’-diphosphoglucose (UDP- …
Number of citations: 146 www.sciencedirect.com
S Suresh - 2008 - search.proquest.com
… The project started with the preparation of 5’-azidouridine using either a Mitsonobu reaction with hydrazoic acid or a reaction of uridine with lithium azide, triphenylphosphine and …
Number of citations: 1 search.proquest.com
RR Drake, RK Evans, MJ Wolf, BE Haley - Journal of Biological Chemistry, 1989 - ASBMB
… of the role of nucleotide diphosphate sugars in several aspects of metabolism and in the synthesis of important macromolecules, a model azidonucleotide sugar analog, 5-azidouridine 5…
Number of citations: 67 www.jbc.org
DJ Frost, SM Read, RR Drake, BE Haley… - Journal of Biological …, 1990 - Elsevier
… of the callose syn- thase enzyme from red beet by differential solubilization and product entrapment, with photoaffinity labeling utilizing the active site directed probe 5-azidouridine 5 
Number of citations: 63 www.sciencedirect.com
J Zayas, M Annoual, JK Das, Q Felty… - Bioconjugate …, 2015 - ACS Publications
… We discovered that 5-azidouridine substrates were significantly more reactive than the 2- or 8-azidoadenosine precursors, whereas the position of the azido group on the adenine …
Number of citations: 53 pubs.acs.org

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